Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate
Overview
Description
Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a fluorophenyl and phenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate can be achieved through a multi-step process. One common method involves the Kabachnik–Fields reaction, which is a one-pot, three-component reaction. This reaction typically involves the condensation of 4-fluorobenzaldehyde, aniline, and diethyl phosphite in the presence of a catalyst such as nano copper(I) oxide. The reaction is carried out under room temperature and solvent-free conditions, making it an eco-friendly and efficient method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonate group.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of new pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate involves its interaction with biological targets such as enzymes. The phosphonate group can mimic the transition state of enzyme substrates, leading to inhibition of enzyme activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(4-isopropylphenyl)(phenylamino)methyl]phosphonate
- Diethyl [(4-chlorophenyl)(phenylamino)methyl]phosphonate
Uniqueness
Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[diethoxyphosphoryl-(4-fluorophenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FNO3P/c1-3-21-23(20,22-4-2)17(14-10-12-15(18)13-11-14)19-16-8-6-5-7-9-16/h5-13,17,19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGDTKLFPKLSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)F)NC2=CC=CC=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FNO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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